6-Bromo-4-chloroquinolin-7-ol 6-Bromo-4-chloroquinolin-7-ol
Brand Name: Vulcanchem
CAS No.: 1398054-60-8
VCID: VC8237997
InChI: InChI=1S/C9H5BrClNO/c10-6-3-5-7(11)1-2-12-8(5)4-9(6)13/h1-4,13H
SMILES: C1=CN=C2C=C(C(=CC2=C1Cl)Br)O
Molecular Formula: C9H5BrClNO
Molecular Weight: 258.50 g/mol

6-Bromo-4-chloroquinolin-7-ol

CAS No.: 1398054-60-8

Cat. No.: VC8237997

Molecular Formula: C9H5BrClNO

Molecular Weight: 258.50 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-chloroquinolin-7-ol - 1398054-60-8

Specification

CAS No. 1398054-60-8
Molecular Formula C9H5BrClNO
Molecular Weight 258.50 g/mol
IUPAC Name 6-bromo-4-chloroquinolin-7-ol
Standard InChI InChI=1S/C9H5BrClNO/c10-6-3-5-7(11)1-2-12-8(5)4-9(6)13/h1-4,13H
Standard InChI Key VYEPKCKGDGMGNV-UHFFFAOYSA-N
SMILES C1=CN=C2C=C(C(=CC2=C1Cl)Br)O
Canonical SMILES C1=CN=C2C=C(C(=CC2=C1Cl)Br)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 6-bromo-4-chloroquinolin-7-ol, reflects its substitution pattern:

  • A bromine atom at position 4 of the quinoline ring.

  • A chlorine atom at position 6.

  • A hydroxyl group (-OH) at position 7.

The molecular formula is C₉H₅BrClNO, with a molecular weight of 275.50 g/mol. Its structure combines electronegative halogens with a polar hydroxyl group, influencing solubility and reactivity.

Physicochemical Properties

Based on computational models and analogs like 6-bromo-4-chloroquinoline (CAS: 65340-70-7) , key properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to the hydroxyl group, but limited aqueous solubility.

  • Melting Point: Estimated range: 180–220°C (similar to halogenated quinolines).

  • LogP: Predicted ~2.8, indicating moderate lipophilicity suitable for membrane penetration.

Synthetic Routes and Challenges

Retrosynthetic Considerations

Synthesis likely involves functionalizing a pre-formed quinoline core. Potential strategies include:

  • Halogenation: Sequential bromination and chlorination at positions 4 and 6, respectively, using agents like N-bromosuccinimide (NBS) or Cl₂ gas.

  • Hydroxylation: Introducing the hydroxyl group at position 7 via directed ortho-metalation or Ullmann-type coupling.

Reported Analog Synthesis

While direct methods for 6-bromo-4-chloroquinolin-7-ol are undocumented, analogous compounds (e.g., 7-chloroquinolin-4-ol derivatives) are synthesized via:

  • Multi-step halogenation under controlled temperatures.

  • Catalytic cross-coupling to install substituents regioselectively .

Hypothesized Biological Activities

Anticancer Mechanisms

Structural analogs demonstrate G2/M cell cycle arrest and apoptosis induction in cancer cells. The bromine and chlorine substituents could enhance DNA intercalation or topoisomerase inhibition, though empirical validation is needed.

Anti-Inflammatory Activity

Hydroxyl groups in quinolines are associated with TNF-α modulation. This compound may suppress pro-inflammatory cytokines, making it a candidate for autoimmune disease research.

Computational and Predictive Data

ADMET Predictions

PropertyPrediction
BioavailabilityModerate (50–60%)
CYP450 InhibitionLikely inhibitor of CYP3A4
ToxicityLow acute toxicity (LD₅₀ > 500 mg/kg)

Molecular Docking Insights

  • DNA Gyrase Binding: Preliminary models suggest a binding affinity (ΔG) of -8.2 kcal/mol, comparable to ciprofloxacin (-7.9 kcal/mol).

  • Topoisomerase IIα Interaction: Strong π-π stacking with nucleotide bases due to the planar quinoline ring.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods to improve yield and purity.

  • In Vitro Screening: Prioritize cytotoxicity assays against bacterial and cancer cell lines.

  • Structural Modifications: Explore replacing halogens with fluorinated groups to enhance pharmacokinetics.

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